BenchChemオンラインストアへようこそ!

3-(Pyrazin-2-yl)azetidin-3-ol

Hydrogen Bond Donor Count Fragment-Based Drug Design Ligand Efficiency

3-(Pyrazin-2-yl)azetidin-3-ol (CAS 1491400-26-0) is a heterocyclic building block featuring a 3,3-disubstituted azetidine core where a pyrazin-2-yl group and a hydroxyl group are attached to the same ring carbon, creating a quaternary center. With molecular formula C₇H₉N₃O and molecular weight 151.17 g/mol, the compound possesses two hydrogen bond donors, four hydrogen bond acceptors, a topological polar surface area (TPSA) of 58 Ų, and a computed logP (XLogP3-AA) of −1.9.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
Cat. No. B15310460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrazin-2-yl)azetidin-3-ol
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESC1C(CN1)(C2=NC=CN=C2)O
InChIInChI=1S/C7H9N3O/c11-7(4-9-5-7)6-3-8-1-2-10-6/h1-3,9,11H,4-5H2
InChIKeyAQSDVDNAJORWTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyrazin-2-yl)azetidin-3-ol – Key Physicochemical & Structural Properties for Procurement


3-(Pyrazin-2-yl)azetidin-3-ol (CAS 1491400-26-0) is a heterocyclic building block featuring a 3,3-disubstituted azetidine core where a pyrazin-2-yl group and a hydroxyl group are attached to the same ring carbon, creating a quaternary center [1]. With molecular formula C₇H₉N₃O and molecular weight 151.17 g/mol, the compound possesses two hydrogen bond donors, four hydrogen bond acceptors, a topological polar surface area (TPSA) of 58 Ų, and a computed logP (XLogP3-AA) of −1.9 [1]. These properties distinguish it from isomeric N-substituted azetidine analogs and position it as a unique fragment for medicinal chemistry and drug discovery applications.

Why 3-(Pyrazin-2-yl)azetidin-3-ol Cannot Be Interchanged with N‑Substituted Azetidine Analogs


Simply substituting 3-(pyrazin-2-yl)azetidin-3-ol with its more common isomer 1-(pyrazin-2-yl)azetidin-3-ol (CAS 1342906-03-9) would fundamentally alter the compound’s hydrogen-bonding capacity, polarity, and lipophilicity. The target compound possesses two hydrogen bond donors (the azetidine NH and the tertiary OH) versus only one donor in the N‑substituted analog, while its TPSA is 58 Ų versus 49.25 Ų and its logP is −1.9 versus −0.34 [1]. These three physicochemical differences arise directly from the regioisomeric substitution pattern and mean that the compounds are not interchangeable in any structure- or property-based design workflow. Any attempt at generic substitution without re-evaluating key molecular parameters would risk compromising binding interactions, solubility profiles, and pharmacokinetic behavior.

Quantitative Differentiation Evidence for 3-(Pyrazin-2-yl)azetidin-3-ol vs. Closest Analogs


Enhanced Hydrogen-Bond Donor Capacity Relative to N‑Substituted Azetidine Analogs

The target compound provides two hydrogen bond donors (N–H of azetidine + O–H of tertiary alcohol) whereas the regioisomeric comparator 1-(pyrazin-2-yl)azetidin-3-ol offers only one (O–H alone), as its azetidine nitrogen is substituted by the pyrazine ring [1]. This additional donor is conferred by the 3,3-disubstituted architecture and is critical for engaging protein targets that require dual H‑bond donor pharmacophores.

Hydrogen Bond Donor Count Fragment-Based Drug Design Ligand Efficiency

Increased Topological Polar Surface Area Differentiates CNS Permeability Profile from N‑Substituted Analogs

The computed TPSA of 3-(pyrazin-2-yl)azetidin-3-ol is 58 Ų, which is 8.75 Ų higher than the 49.25 Ų of 1-(pyrazin-2-yl)azetidin-3-ol [1]. TPSA values above 50 Ų are associated with reduced passive blood-brain barrier permeation, positioning the target compound as a favorable scaffold for peripherally restricted drug candidates.

Topological Polar Surface Area CNS Penetration Drug Likeness

Substantially Lower LogP Drives Differential Solubility and Formulation Behavior

The XLogP3-AA of 3-(pyrazin-2-yl)azetidin-3-ol is −1.9, whereas that of 1-(pyrazin-2-yl)azetidin-3-ol is −0.34 [1]. This difference of 1.56 log units translates to a >30‑fold difference in octanol/water partition coefficient, indicating markedly greater hydrophilicity for the target compound.

LogP Hydrophilicity Oral Bioavailability

All-Carbon Quaternary Center at Azetidine 3‑Position Imparts Metabolic Stability Advantage (Class-Level Evidence)

The 3,3‑disubstituted azetidine architecture embeds an all‑carbon quaternary center at the point of ring attachment. Although direct metabolic stability data for this specific compound are not yet publicly available, published structure–activity relationship (SAR) studies on azetidine-based DGAT2 inhibitors demonstrate that strategic placement of substituents about the azetidine ring can reduce cytochrome P450‑mediated oxidative metabolism and mitigate bioactivation liabilities [1]. By analogy, the quaternary center in 3-(pyrazin-2-yl)azetidin-3-ol is expected to sterically shield the adjacent C–H bonds from metabolic oxidation, potentially conferring enhanced metabolic stability relative to secondary‑center azetidine analogs.

Quaternary Carbon Metabolic Stability Azetidine Scaffold

Optimal Application Scenarios for 3-(Pyrazin-2-yl)azetidin-3-ol Based on Differentiating Evidence


Fragment Expansion Library for Kinase and GPCR Hit Identification Requiring Dual H‑Bond Donor Motifs

With two hydrogen bond donors and four acceptors on a compact (MW 151) scaffold, 3-(pyrazin-2-yl)azetidin-3-ol is ideally suited for fragment-based screening campaigns targeting kinase hinge regions or GPCR orthosteric sites that demand dual donor pharmacophores [1]. Its quaternary center also provides a defined exit vector for fragment growth [1].

Peripherally Restricted Drug Candidate Optimization Where CNS Avoidance Is Critical

The elevated TPSA of 58 Ų (vs. 49.25 Ų for the N‑substituted isomer) predicts limited passive CNS penetration [1]. This makes the compound a strategic choice for programs targeting peripheral indications (e.g., metabolic, cardiovascular, or inflammatory diseases) where central side effects must be minimized.

Aqueous Solubility-Enhancing Building Block in Lead Optimization of Lipophilic Series

The computed logP of −1.9 indicates substantially higher hydrophilicity than the comparator (−0.34) [1]. Incorporating this fragment into lead series with high lipophilicity can improve aqueous solubility and formulation properties, addressing a common bottleneck in preclinical development.

Metabolic Soft-Spot Mitigation via Quaternary Carbon Incorporation in Azetidine‑Containing Candidates

The all‑carbon quaternary center at the azetidine 3‑position provides a steric shield against oxidative metabolism, as supported by class‑level SAR from azetidine‑based DGAT2 inhibitors [2]. Early‑stage adoption of this scaffold can reduce the need for later‑stage metabolic stabilization, accelerating the lead optimization timeline.

Quote Request

Request a Quote for 3-(Pyrazin-2-yl)azetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.